molecular formula C15H11N5S2 B2415751 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894050-19-2

3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2415751
CAS No.: 894050-19-2
M. Wt: 325.41
InChI Key: VHYAWAICCLZKNG-UHFFFAOYSA-N
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Description

3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a pyridine ring, a thiophene ring, and a triazolopyridazine core, making it a versatile molecule for chemical modifications and functionalization.

Properties

IUPAC Name

3-(pyridin-3-ylmethylsulfanyl)-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5S2/c1-3-11(9-16-7-1)10-22-15-18-17-14-6-5-12(19-20(14)15)13-4-2-8-21-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYAWAICCLZKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327680
Record name 3-(pyridin-3-ylmethylsulfanyl)-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815917
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894050-19-2
Record name 3-(pyridin-3-ylmethylsulfanyl)-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridazine core . The thiophene and pyridine moieties are then introduced through subsequent reactions involving thiolation and cyclization under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit significant anticancer properties. For instance, derivatives of pyrazole and thiazole have shown promising activity against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in human cancer cell lines such as HeLa (cervical), NCI-H460 (lung), and PC-3 (prostate) with IC50 values ranging from 17.50 to 61.05 µM . This suggests that similar derivatives could be explored for their potential anticancer effects.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies on related thiazole and pyridine derivatives have reported antibacterial and antifungal activities. For example, compounds containing thiophene rings have been evaluated for their efficacy against Gram-positive bacteria and fungi . The incorporation of the pyridine and thiophene moieties in the triazole structure may enhance its bioactivity against microbial pathogens.

Anti-inflammatory Effects

Compounds similar to This compound have also been investigated for their anti-inflammatory properties. Studies on pyrazole derivatives have shown that they can stabilize human red blood cell membranes and inhibit inflammatory pathways . This suggests that the triazolo compound may possess similar anti-inflammatory characteristics worth exploring.

Building Block for Heterocycles

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This property makes it valuable for synthesizing more complex heterocyclic compounds . The ability to modify the pyridine and thiophene groups opens avenues for creating a library of novel compounds with tailored properties.

Material Science

In material science, compounds containing thiophene and triazole rings are being explored for their electronic properties. They can be utilized in organic electronics and optoelectronic devices due to their ability to conduct electricity and their photophysical properties . The incorporation of This compound into polymer matrices could lead to advancements in organic solar cells or light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of pyridine, thiophene, and triazolopyridazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The initial step often involves the reaction of pyridine and thiophene derivatives under acidic conditions.
  • Formation of Triazolo Ring : Subsequent cyclization leads to the formation of the triazolo ring structure.
  • Purification : The final compound is purified using chromatographic techniques.

Antimicrobial Activity

Studies have demonstrated that derivatives of triazolo-pyridazines exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown activity against various bacterial strains, including Mycobacterium tuberculosis .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The following table summarizes the findings from various studies:

CompoundCell LineIC50 (μM)Mechanism of Action
12eA5491.06 ± 0.16c-Met kinase inhibition
12eMCF-71.23 ± 0.18Induction of apoptosis
12eHeLa2.73 ± 0.33Cell cycle arrest in G0/G1 phase

The compound 12e , a derivative closely related to our compound of interest, exhibited potent cytotoxicity against multiple cancer cell lines with low IC50 values .

The biological activity of this compound is believed to involve several molecular interactions:

  • Enzyme Inhibition : The compound may inhibit specific kinases such as c-Met, which is involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in certain cancer cell lines .

Case Studies

Recent studies have explored the efficacy of similar compounds in treating drug-resistant strains of Mycobacterium tuberculosis. For instance, a series of substituted derivatives were synthesized and evaluated for their anti-tubercular activity, revealing promising results with IC50 values ranging from 1.35 to 2.18 μM . These findings indicate a potential therapeutic application for triazolo-pyridazines in combating resistant strains.

Q & A

Q. What are the key synthetic pathways for synthesizing 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine?

  • Methodology : The compound can be synthesized via stepwise heterocyclic formation. A common approach involves: (i) Cyclocondensation of thiosemicarbazides with pyridazine precursors under acidic conditions. (ii) Functionalization of the triazolo core via nucleophilic substitution or cross-coupling reactions to introduce the pyridinylmethylthio and thiophenyl groups. (iii) Optimization using catalysts like iodine (I₂) and oxidants like tert-butyl hydroperoxide (TBHP) in solvents such as 1,4-dioxane to improve yield .
  • Critical Parameters : Monitor reaction temperature (60–100°C) and stoichiometric ratios of intermediates to minimize by-products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry of the triazolo-pyridazine core.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • Single-Crystal X-Ray Diffraction : Resolve ambiguities in regiochemistry, as demonstrated for analogous triazolo-pyridazines .

Q. What are the recommended purification methods for isolating this compound?

  • Methodology :
  • Use recrystallization from solvents like ethanol or propane-2-ol to remove unreacted starting materials.
  • Column chromatography (silica gel, hexane/ethyl acetate gradient) for isolating isomers or derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the triazolo-pyridazine core?

  • Methodology :
  • Perform density functional theory (DFT) calculations to map electron density distributions, identifying reactive sites (e.g., sulfur atoms for nucleophilic substitution).
  • Molecular docking studies to assess interactions with biological targets (e.g., kinases), leveraging structural analogs from marine-derived compounds .

Q. How should researchers address contradictions in yield data from different synthetic routes?

  • Methodology :
  • Compare solvent effects (e.g., 1,4-dioxane vs. acetonitrile) and catalyst systems (I₂ vs. KI) to identify optimal conditions.
  • Analyze side reactions via LC-MS or TLC to detect intermediates, such as uncyclized thiosemicarbazides or over-alkylated by-products .

Q. What strategies optimize the alkylation of the thiol group in this compound?

  • Methodology :
  • Use haloalkanes (CnH2n+1Br; n = 1–10) in propane-2-ol with potassium thiolate intermediates.
  • Control reaction time (1–2 hours) and temperature (70–80°C) to prevent desulfurization .

Q. How can structure-activity relationship (SAR) studies enhance the biological activity of this compound?

  • Methodology :
  • Modify the thiophene moiety with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
  • Replace the pyridinylmethylthio group with bioisosteres (e.g., benzylthio) to evaluate target affinity changes .

Safety and Handling

Q. What precautions are necessary when handling hazardous intermediates during synthesis?

  • Methodology :
  • Use fume hoods and personal protective equipment (PPE) when working with volatile solvents (e.g., DCE) or toxic reagents (e.g., TBHP).
  • Neutralize acidic/basic waste streams before disposal, as outlined in safety protocols for analogous triazolo compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.